molecular formula C10H7FN2O2 B1280897 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 879996-73-3

3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1280897
CAS No.: 879996-73-3
M. Wt: 206.17 g/mol
InChI Key: FWGJQQSTZGBXSI-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a fluorophenyl group and a carboxylic acid group

Preparation Methods

General Synthetic Routes

Multiple synthetic approaches exist for preparing 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, each with distinct advantages and limitations. Based on analysis of the literature, these methods can be categorized into several primary routes:

Cyclization Reactions

These methods involve the formation of the pyrazole ring from suitable precursors, typically through condensation reactions between hydrazines and carbonyl compounds.

Carboxylation Methods

These approaches introduce the carboxylic acid functionality at the 4-position of an existing pyrazole scaffold, often through metal-mediated reactions.

Oxidation Methods

These strategies involve the oxidation of suitable functional groups at the 4-position of the pyrazole ring to generate the carboxylic acid.

Ester Hydrolysis

This approach involves the hydrolysis of corresponding ester derivatives to yield the desired carboxylic acid.

Cyclization Methods for Pyrazole Ring Formation

Hydrazone Formation and Cyclization

One established method for preparing 3-aryl-1H-pyrazole-4-carboxylic acids involves the reaction of an acetophenone derivative with phenylhydrazine hydrochloride. When adapted for the synthesis of this compound, the procedure typically involves:

  • Reaction of 2-fluoroacetophenone with hydrazine hydrochloride in the presence of sodium acetate to form the corresponding hydrazone
  • Treatment of the hydrazone with DMF/POCl₃ to facilitate cyclization
  • Oxidation of the resulting intermediate to introduce the carboxylic acid function at the 4-position

The general procedure follows:

"Para-substituted acetophenone (20 mmol) interacts with phenylhydrazine hydrochloride (20 mmol) coupled with sodium acetate (40 mmol) in anhydrous ethanol to form 1-phenyl-2-(1-phenylethylidene) hydrazine, which is then dissolved in a cold mixed solution of DMF (20 mL) and POCl₃ (16 mL), stirred at 50-60°C for 5h."

After cyclization, the carboxylic acid functionality can be introduced via oxidation:

"The product (7 mmol) which was dissolved in acetone was added into the mixture solution of NaClO₂ (20 mmol) and NH₂SO₃H (20 mmol), the mixture was poured into ice-cold water, stirred for 2h, then at room temperature for 2h."

Reaction with 2-Fluorophenylhydrazine

Another approach involves the direct use of 2-fluorophenylhydrazine as a key reagent. In this method, 2-fluorophenylhydrazine reacts with suitable carbonyl compounds to form the pyrazole ring with the 2-fluorophenyl group already in the desired position.

For example, ethyl acetoacetate can react with 2-fluorophenylhydrazine in the presence of triethylamine to form ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate, which can subsequently be hydrolyzed to yield the target carboxylic acid. This reaction typically proceeds with yields around 60%.

SDS-PhIO Mediated One-Pot Synthesis

A more modern approach involves a one-pot method using sodium dodecyl sulfate (SDS) and iodosobenzene (PhIO) as key reagents. This method offers advantages in terms of efficiency and potentially higher yields:

"A mixture of aldehyde (1 mmol), phenyl hydrazine (1 mmol) and olefin derivatives (1 mmol) were added to a well stirred solution of SDS (10 mol %) in 5 ml H₂O at room temperature. Then PhIO (2.5 mmol) was added portion wise to the resulting mixture carefully maintaining the temperature at 0°C."

For the synthesis of this compound, 2-fluorobenzaldehyde would be used as the starting material. This method has reported yields of 70-85% for similar pyrazole derivatives.

Carboxylation Methods

Grignard Exchange and Carboxylation

A particularly efficient method for introducing the carboxylic acid functionality at the 4-position of the pyrazole ring involves Grignard exchange followed by carboxylation. This approach is exemplified in a patent describing the synthesis of related compounds:

"N-methyl-3-aminopyrazole is used as a raw material, reacts with bromine/iodine to substitute pyrazole 4 position, is diazotized and coupled with potassium difluoromethyl trifluoroborate to obtain 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole, is subjected to Grignard exchange by isopropyl magnesium chloride and the like, and reacts with carbon dioxide to obtain the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid."

When adapted for the synthesis of this compound, the process would involve:

  • Preparation of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole
  • Grignard exchange using isopropylmagnesium chloride
  • Reaction with carbon dioxide to introduce the carboxylic acid group
  • Acidification to obtain the final product

This method offers significant advantages: "The method is simple and convenient to operate, the total yield of the three steps is up to 64%, the product purity can reach more than 99.5%, the condition that isomers exist in the traditional process is avoided, and the method has a potential process amplification prospect."

Halogen-Metal Exchange Methods

A related approach involves halogen-metal exchange reactions. For the synthesis of fluorinated pyrazole carboxylic acids, one patent describes:

"The third step: exchanging 4-halogen-3-(difluoromethyl)-1-methyl-1H-pyrazole by adopting a Grignard reagent, then cooling, reacting with carbon dioxide, quenching and recrystallizing to obtain the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid."

For temperature-sensitive reactions, careful control is essential: "The temperature is controlled to drop at -25°C to -20°C, and the temperature is maintained for 1 h after the addition."

Ester Hydrolysis Methods

A straightforward approach to obtaining this compound involves hydrolysis of the corresponding ester derivatives. This method requires preparation of the appropriate ester precursor, followed by hydrolysis under basic conditions:

"Pyrazole carboxylic acids were prepared from the esters using the methyl ester hydrolysis method."

The hydrolysis typically involves treatment with lithium hydroxide in dioxane:

"The resulting esters were hydrolyzed using LiOH and dioxane to give the corresponding acids."

For similar compounds, researchers have employed:

"Thus, a given pyrazole carboxylic acid and amino acid ester or amine were coupled using O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) and triethylamine to give ester intermediates. The ester intermediates were hydrolyzed to give final products using either basic (LiOH and dioxane) or acidic (trifluoroacetic acid (TFA) in CH₂Cl₂) conditions."

Reaction Conditions and Parameters

Table 1 presents a comparative analysis of the key reaction conditions and parameters for the different preparation methods of this compound:

Method Starting Materials Reagents Solvent Temperature Reaction Time Yield (%) Reference
Hydrazone Formation and Cyclization 2-Fluoroacetophenone, Hydrazine hydrochloride Sodium acetate, DMF, POCl₃ Ethanol 50-60°C 5 h 45-60 ,
Reaction with 2-Fluorophenylhydrazine Ethyl acetoacetate, 2-Fluorophenylhydrazine Triethylamine Ethanol 60°C 1 h ~60
SDS-PhIO One-Pot Synthesis 2-Fluorobenzaldehyde, Hydrazine, Olefin derivative SDS (10 mol%), PhIO (2.5 mmol) Water 0°C to RT Variable 70-85
Grignard Exchange and Carboxylation 4-Bromo-3-(2-fluorophenyl)-1H-pyrazole Isopropylmagnesium chloride, CO₂ THF -20°C to RT Variable ~64 ,
Oxidation Method Pyrazole precursor with oxidizable group NaClO₂ (20 mmol), NH₂SO₃H (20 mmol) Acetone/Water RT 4 h Not specified
Ester Hydrolysis Ethyl or methyl 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylate LiOH Dioxane Variable Variable Not specified

Purification and Characterization

Purification Methods

The purification of this compound typically involves several established techniques:

  • Extraction : "After completion of the reaction, the solvent was concentrated under reduced pressure to remove acetone, then it is dissolved in ethyl acetate. The mixture was extracted from ethyl acetate with thiosulfate solution and saturated sodium chloride successively, then dried concentrated gave the compounds."

  • Column Chromatography : "Removal of ethyl acetate under reduced pressure and purification of the crude product by column chromatography (silica gel 100-200 mesh, ethyl acetate-hexane as eluent) provided pure products."

  • Recrystallization : "A pure product was obtained by crystallization in 95% EtOH."

For analytical evaluation, thin-layer chromatography (TLC) is commonly employed: "Analytic thin-layer chromatography was performed on the glass backed silica gel sheets (silica gel 60A GF254). All compounds were detected using UV light (254 nm or 365 nm)."

Characterization Techniques

The structural confirmation of this compound typically involves multiple complementary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR analyses are essential for structural confirmation, providing detailed information about the hydrogen and carbon environments within the molecule.

  • Infrared (IR) Spectroscopy : This technique identifies characteristic functional group vibrations, including the carboxylic acid C=O stretch and O-H stretching frequencies.

  • Mass Spectrometry : Provides molecular weight confirmation and fragmentation patterns characteristic of the compound's structure.

  • Melting Point Determination : A physical property measurement that helps confirm purity and identity.

Table 2 presents the expected analytical data for this compound:

Analytical Technique Expected Characteristics Reference
¹H NMR (400 MHz, CDCl₃) Signals for pyrazole-H (typically 7-8 ppm), aromatic protons (7-8 ppm), carboxylic acid proton (10-12 ppm) ,
¹³C NMR (100 MHz, CDCl₃) Signals for carboxylic carbon (~165 ppm), pyrazole carbons (130-150 ppm), fluorophenyl carbons (115-160 ppm) ,
IR (KBr) Bands for O-H stretch (3000-3500 cm⁻¹), C=O stretch (1680-1720 cm⁻¹), C=N stretch (1600-1650 cm⁻¹) ,
Mass Spectrometry (ESI-MS) Molecular ion peak [M+H]⁺ at m/z 207 ,
Melting Point Typically in the range of 180-220°C

Comparative Analysis of Preparation Methods

Each preparation method offers distinct advantages and limitations. Table 3 presents a comprehensive comparison to guide method selection based on specific requirements:

Method Advantages Disadvantages Reference
Hydrazone Formation and Cyclization - Well-established methodology
- Detailed procedures available in literature
- Uses readily available starting materials
- Multi-step process with moderate overall yields
- Requires handling of reactive POCl₃
- Multiple purification steps necessary
,
Reaction with 2-Fluorophenylhydrazine - Direct introduction of the 2-fluorophenyl group
- Moderate yield (~60%)
- Relatively straightforward procedure
- Requires subsequent ester hydrolysis step
- Limited detailed information on optimization
- 2-Fluorophenylhydrazine may have limited availability
SDS-PhIO One-Pot Synthesis - Single-pot procedure with fewer isolation steps
- High yields (70-85%)
- Environmentally friendly aqueous medium
- Shorter reaction times
- Requires handling of potentially hazardous PhIO
- More complex purification by column chromatography
- Careful temperature control needed during PhIO addition
Grignard Exchange and Carboxylation - High product purity (>99.5%)
- Good overall yield (~64%)
- Avoids formation of isomers
- Potential for scale-up
- Requires strictly anhydrous conditions
- Temperature-sensitive reactions
- Handling of air-sensitive Grignard reagents
- Multi-step procedure
,
Oxidation Method - Versatile method applicable to various precursors
- Well-documented procedure
- Mild reaction conditions
- Requires preparation of suitable pyrazole precursor
- Multiple extraction and purification steps
- Yields highly dependent on substrate structure
Ester Hydrolysis - Simple, well-established procedure
- Typically high-yielding transformation
- Mild reaction conditions
- Requires preparation of ester precursor
- Limited detailed procedural information
- pH control critical during acidification step

Scale-up Considerations for Industrial Production

For industrial-scale synthesis of this compound, the Grignard exchange and carboxylation method offers notable advantages: "The method has a potential process amplification prospect."

Key scale-up considerations include:

Environmental Impact

Environmental considerations for industrial implementation include:

  • Solvent selection and potential for recycling
  • Waste stream management
  • Energy efficiency of the process
  • Atom economy and E-factor calculations

Economic Feasibility

Commercial viability depends on:

  • Cost and availability of starting materials
  • Number of synthetic steps and overall yield
  • Equipment requirements and operational costs
  • Process robustness and reproducibility

Quality Control

Ensuring consistent product quality requires:

  • Implementation of in-process controls
  • Establishment of specifications for intermediates and final product
  • Validated analytical methods for impurity profiling
  • Stability studies under various storage conditions

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate derivatives, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Development

The primary application of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid lies in the pharmaceutical industry. It serves as a key intermediate in the synthesis of several therapeutic agents, particularly those targeting inflammatory and pain-related conditions.

  • Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Analgesic Drugs : The compound has been investigated for its potential in formulating analgesics, which are crucial for pain management in clinical settings .

Case Study : A study highlighted the synthesis of various pyrazole derivatives, including this compound, which demonstrated promising activity against specific pain pathways in animal models .

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals, including herbicides and fungicides.

  • Crop Protection : The compound's efficacy in enhancing crop yield and protection against pests has been documented, making it an essential component in modern agricultural practices .

Data Table: Agrochemical Applications

Application TypeCompound RoleEfficacy
HerbicidesActive ingredientHigh
FungicidesActive ingredientModerate to High

Biochemical Research

In biochemical contexts, this compound is employed in studies related to enzyme inhibition and receptor binding.

  • Enzyme Inhibition Studies : Researchers have utilized this compound to investigate its effects on various enzymes, contributing to a deeper understanding of metabolic pathways and disease mechanisms .
  • Receptor Binding : The compound's interaction with specific receptors has been studied to elucidate its pharmacological profiles and potential therapeutic effects .

Case Study : A recent investigation into the binding affinity of pyrazole derivatives at histamine receptors revealed that modifications to the pyrazole structure significantly influenced receptor interaction profiles .

Material Science

The compound is also explored for its potential applications in material science.

  • Polymer Development : Research indicates that this compound can be incorporated into polymer matrices to enhance thermal and mechanical properties, paving the way for innovative material solutions .

Diagnostic Applications

Finally, this compound finds applications in diagnostic imaging.

  • Imaging Agents : Its chemical properties allow it to be used as a precursor for developing diagnostic agents that facilitate early disease detection through imaging techniques .

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluorophenyl)-1H-pyrazole-5-carboxylic acid
  • 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxamide
  • 3-(2-Fluorophenyl)-1H-pyrazole-4-methylcarboxylate

Uniqueness

3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of the fluorophenyl and carboxylic acid groups, which can influence its reactivity and binding properties. This makes it a valuable compound for designing molecules with specific biological activities or material properties.

Biological Activity

3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a fluorophenyl group enhances its lipophilicity, which may contribute to its biological efficacy. This article explores the compound's biological activity, including its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 2-fluorophenyl group and a carboxylic acid moiety. This unique structure is critical for its interaction with biological targets.

Structural Feature Description
Pyrazole RingA five-membered ring containing two nitrogen atoms
Fluorophenyl GroupEnhances lipophilicity and stability
Carboxylic Acid GroupContributes to the compound's acidity and reactivity

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies, it has been shown to inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Preliminary studies indicate that it may induce apoptosis in cancer cells by interfering with cell cycle regulation. For instance, molecular docking studies have suggested that it binds effectively to key proteins involved in cancer progression.

Case Study:
In a recent study involving MCF-7 breast cancer cells, this compound was found to arrest the cell cycle at the G1 phase and induce apoptosis, highlighting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. In vitro assays have shown that it effectively reduces the production of prostaglandins, which are mediators of inflammation.

Compound IC50 (μM) Activity
This compound31.4 ± 0.12 (COX-2)Inhibits COX-2 activity
Diclofenac0.04 ± 0.01Standard control for comparison

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications in the position and type of substituents on the pyrazole ring significantly influence its potency against various biological targets.

Research Findings

Recent studies have focused on synthesizing derivatives of pyrazole compounds to enhance their biological activities. The introduction of different substituents has been shown to improve their efficacy against specific targets such as COX enzymes and cancer cell lines .

Q & A

Q. What are the established synthetic routes for 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid?

Basic Research Question
A common approach involves cyclocondensation of substituted hydrazines with β-keto esters or diketones, followed by hydrolysis. For example, a structurally similar pyrazole-4-carboxylic acid derivative was synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, yielding an ester intermediate that was hydrolyzed under basic conditions to the carboxylic acid . Adapting this method, 2-fluorophenylhydrazine could replace phenylhydrazine to introduce the 2-fluorophenyl moiety. Key steps include:

  • Reagent selection : Use 2-fluorophenylhydrazine as the arylhydrazine source.
  • Cyclization : Optimize temperature (typically 80–100°C) and solvent (e.g., ethanol or DMF).
  • Hydrolysis : Use NaOH or KOH in aqueous ethanol to convert the ester to the carboxylic acid.

Critical Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-cyclization.
  • Purify intermediates via recrystallization or column chromatography.

Q. How can spectroscopic and crystallographic techniques resolve structural ambiguities in pyrazole-4-carboxylic acid derivatives?

Basic Research Question
Nuclear Magnetic Resonance (NMR) and X-ray crystallography are pivotal:

  • 1H/13C NMR : Assign peaks using DEPT, COSY, and HSQC experiments. For example, the carboxylic acid proton typically appears as a broad singlet near δ 12–14 ppm, while the pyrazole ring protons resonate between δ 7–9 ppm .
  • X-ray diffraction : Resolve tautomeric forms (e.g., 1H-pyrazole vs. 2H-pyrazole) and confirm substituent positions. In a related compound, single-crystal X-ray analysis confirmed the planar pyrazole ring and hydrogen-bonding network involving the carboxylic acid group .

Methodological Tip :

  • For crystallography, grow crystals via slow evaporation in polar solvents (e.g., methanol/water).
  • Use DFT-calculated chemical shifts to validate experimental NMR assignments .

Q. What computational strategies predict the electronic properties and reactivity of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations provide insights into:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites. For example, the fluorine atom’s electron-withdrawing effect increases the carboxylic acid’s acidity .
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity. In a study on a similar compound, the HOMO localized on the pyrazole ring, suggesting susceptibility to electrophilic attack .

Workflow :

Optimize geometry at the B3LYP/6-311++G(d,p) level.

Perform vibrational frequency analysis to confirm minima.

Use Natural Bond Orbital (NBO) analysis to evaluate hyperconjugation effects (e.g., fluorine’s inductive effect).

Q. How do structural modifications at the pyrazole ring influence biological activity?

Advanced Research Question
Structure-Activity Relationship (SAR) studies reveal that:

  • Substituent position : Fluorine at the 2-position of the phenyl group enhances metabolic stability and binding affinity in enzyme inhibitors (e.g., xanthine oxidoreductase inhibitors) .
  • Carboxylic acid group : Essential for hydrogen bonding with target proteins. Esterification or amidation typically reduces activity .

Experimental Design :

  • Synthesize analogs with variations (e.g., 3-fluorophenyl, chloro substituents).
  • Test in vitro activity (e.g., IC50 assays) and correlate with computational docking results.

Q. How can researchers address contradictions in spectral or biological data for this compound?

Advanced Research Question
Contradictions often arise from:

  • Tautomerism : Pyrazole rings can exist as 1H or 2H tautomers, altering spectral profiles. Use variable-temperature NMR to identify tautomeric equilibria .
  • Impurity interference : Trace solvents or byproducts (e.g., unhydrolyzed esters) may skew bioassay results. Validate purity via HPLC-MS and repeat assays under controlled conditions .

Resolution Framework :

Reproduce synthesis : Ensure consistent reaction conditions.

Cross-validate data : Compare XRD, NMR, and IR results with DFT predictions.

Biological replicates : Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm activity trends.

Properties

IUPAC Name

5-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-8-4-2-1-3-6(8)9-7(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGJQQSTZGBXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NN2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479733
Record name 3-(2-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
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Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

879996-73-3
Record name 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid
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Record name 3-(2-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
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Record name 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid
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